molecular formula C9H16O3 B3143564 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester CAS No. 52916-17-3

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester

Cat. No.: B3143564
CAS No.: 52916-17-3
M. Wt: 172.22 g/mol
InChI Key: CURCEXAQWJZVMS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester (CAS: 110238-91-0) is a cyclic ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Key physical properties include a density of 1.080 g/mL at 20°C, a boiling point of 86°C, and a melting point of 80.5–81°C . The compound features a tetrahydropyran ring substituted with two methyl groups at the 2-position and a methyl ester at the 4-carboxylic acid position. It is classified as harmful and poses risks of severe eye irritation . Its synthesis typically involves catalytic esterification or ring-closing reactions under anhydrous conditions, reflecting its utility as an intermediate in organic synthesis and pharmaceutical manufacturing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dimethyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)6-7(4-5-12-9)8(10)11-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURCEXAQWJZVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213878
Record name Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52916-17-3
Record name Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52916-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or silver triflate . The reaction conditions often involve room temperature ionic liquids (RTILs) or other mild conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid methyl ester is a derivative of tetrahydropyran, useful in scientific research for various applications in chemistry, biology, medicine, and industry. The presence of a carboxylic acid functional group and two methyl groups at the 2-position imparts unique chemical and physical properties.

Scientific Research Applications

Chemistry 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid serves as a building block in the synthesis of complex molecules and can be used in various organic reactions.

Biology Derivatives of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid may possess potential biological activity, making them valuable in drug discovery and development.

Medicine Research into the pharmacological properties of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid could lead to new therapeutic agents.

Industry 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid can be employed in the production of specialty chemicals and materials.

Chemical Reactions

2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation The carboxylic acid group can be oxidized using oxidizing agents like potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3.
  • Reduction Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4.
  • Substitution Reagents like thionyl chloride SOCl2SOCl_2 can facilitate substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze hydrolysis or oxidation reactions. The presence of the tetrahydropyran ring and ester group allows it to participate in various biochemical processes, potentially affecting cellular functions and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester and Analogs
Compound Name Structure Type Functional Groups Molecular Formula Key Applications/Reactivity Reference
This compound Cyclic ether (tetrahydropyran) Methyl ester, dimethyl substituents C₇H₁₂O₃ Pharmaceutical intermediates
2-(6-Azidomethyl)-pyridine-4-carboxylic acid methyl ester Aromatic heterocycle (pyridine) Methyl ester, azide group C₉H₉N₃O₂ Click chemistry, polymer synthesis
Sandaracopimaric acid methyl ester Bicyclic diterpene Methyl ester, diterpene backbone C₂₁H₃₂O₂ Natural resin components, antimicrobial agents
D-5,5-Dimethyl-δ²-thiazoline-4-carboxylic acid methyl ester Heterocyclic (thiazoline) Methyl ester, thiazoline ring C₇H₁₁NO₂S Penicillin degradation product
Palmitic acid methyl ester Aliphatic fatty acid Methyl ester, long alkyl chain C₁₇H₃₄O₂ Biofuels, surfactants
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-tetrahydrochromene-3-carboxylate Fused bicyclic (chromene) Ethyl ester, amino, dichlorophenyl C₁₈H₁₇Cl₂NO₄ Antimicrobial/antifungal agents

Reactivity and Stability

  • Cyclic vs. Aromatic Systems : The tetrahydropyran ring in the target compound confers rigidity and steric hindrance due to its 2,2-dimethyl substituents, reducing ring-opening reactivity compared to pyridine-based esters (e.g., 2-(6-azidomethyl)-pyridine-4-carboxylic acid methyl ester) .
  • Ester Group Stability : The methyl ester in the target compound is less prone to hydrolysis under basic conditions than aliphatic esters (e.g., palmitic acid methyl ester), owing to the electron-withdrawing effect of the adjacent cyclic ether .
  • Heterocyclic Comparisons : Thiazoline-based esters (e.g., D-5,5-dimethyl-δ²-thiazoline-4-carboxylic acid methyl ester) exhibit greater ring strain and reactivity in nucleophilic substitutions compared to the more stable tetrahydropyran system .

Biological Activity

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : 2,2-Dimethyl-4-methoxycarbonyl-tetrahydropyran
  • Molecular Formula : C10_{10}H18_{18}O3_{3}
  • Molecular Weight : 186.25 g/mol

This compound features a tetrahydropyran ring, which is known for its stability and versatility in biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines. The compound has been tested against human tumor cell lines, demonstrating significant antiproliferative activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell proliferation.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, altering their integrity and function.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibitory (MIC = 50 µg/mL)
AnticancerSH-SY5Y Neuroblastoma CellsIC50_{50} = 15 µM
CytotoxicityHeLa CellsSignificant cell death at 20 µM

Case Study: Anticancer Efficacy

A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} value was determined to be approximately 15 µM, indicating potent anticancer properties. Further investigation into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways.

Case Study: Antimicrobial Activity

In a separate study assessing antimicrobial properties against E. coli and Staphylococcus aureus, the compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections.

Q & A

Q. What synthetic strategies are effective for preparing 2,2-dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the tetrahydropyran ring with 2,2-dimethyl substituents via cyclization of diols or ketones under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Step 2 : Introduction of the carboxylic acid group at position 4 via oxidation (e.g., KMnO₄ in acidic conditions) .
  • Step 3 : Esterification with methanol using a dehydrating agent (e.g., H₂SO₄ or DCC) to form the methyl ester .
    Key Parameters :
  • Temperature control during cyclization (80–100°C) minimizes side reactions.
  • Anhydrous solvents (e.g., THF) improve esterification efficiency .
  • Yields range from 60–85%, depending on purification (e.g., silica chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Singlets for the 2,2-dimethyl groups (δ 1.2–1.4 ppm) and the methyl ester (δ 3.6–3.8 ppm). Ring protons appear as multiplets (δ 3.0–4.0 ppm) .
  • ¹³C NMR : Carbonyl (δ 170–175 ppm), ester methyl (δ 50–55 ppm), and quaternary carbons (δ 30–40 ppm) .
  • IR : Strong C=O stretch (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .
  • GC/MS : Molecular ion peak at m/z 172 (base peak) and fragmentation patterns confirming the ester group .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives under varying catalytic conditions?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent polarity : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid shifts .
  • Impurity peaks : Purify via preparative HPLC or recrystallization to remove unreacted intermediates .
  • Dynamic effects : Variable temperature NMR (e.g., 25°C vs. −40°C) resolves conformational exchange broadening in the tetrahydropyran ring .
    Example : A 2024 study resolved conflicting δ 3.4 ppm signals by identifying residual water in D₂O, corrected via molecular sieves .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound, and which chiral catalysts are most effective?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization (e.g., 90% ee achieved) .
  • Kinetic Resolution : Lipase-catalyzed esterification (e.g., CAL-B) selectively reacts one enantiomer, improving ee to >95% .
  • Catalytic Systems : Pd/(S)-Xyl-SEGPHOS complexes in hydrogenation steps yield 85–92% ee .
    Validation : Chiral HPLC (Chiralpak AD-H column) confirms purity, with mobile phase: hexane/isopropanol (90:10) .

Q. How does steric hindrance from the 2,2-dimethyl groups influence nucleophilic substitution at the tetrahydropyran ring?

  • Methodological Answer :
  • Steric Effects : The dimethyl groups reduce ring flexibility, slowing SN2 reactions (e.g., krel = 0.3 vs. unsubstituted analogs) .
  • Mitigation Strategies :
  • Use bulky nucleophiles (e.g., tert-butoxide) to leverage steric repulsion.
  • Elevated temperatures (80–100°C) and polar aprotic solvents (DMF) enhance reactivity .
    Case Study : Substitution with NaN₃ in DMF at 100°C achieved 70% yield vs. 40% at 25°C .

Troubleshooting & Compliance

Q. How to resolve low yields in esterification steps due to moisture sensitivity?

  • Methodological Answer :
  • Use anhydrous MeOH (distilled over MgSO₄) and molecular sieves (3Å) .
  • Replace DCC with EDC·HCl for milder conditions .
  • Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) .

Q. What safety protocols are critical when handling this compound in pharmacological assays?

  • Compliance :
  • Follow GHS guidelines: Use PPE (gloves, goggles) and work in a fume hood .
  • In-vitro testing only; FDA prohibits in-vivo use without approval .
  • Dispose of waste via incineration (UN 2924, Class 8) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester
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2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester

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